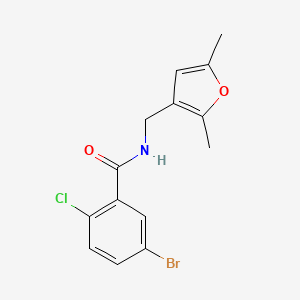

![molecular formula C17H17N3O6S B2818812 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 900000-87-5](/img/structure/B2818812.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common motif in many bioactive molecules . Compounds with similar structures have been synthesized and evaluated for their anticancer activity against various cancer cell lines .

Synthesis Analysis

Compounds with similar structures have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of similar compounds via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on sulfonamide derivatives, such as the combination of sulfamoxole and trimethoprim (CN 3123), highlights their broad-spectrum antimicrobial efficacy against various bacterial infections, including those resistant to other antibiotics. The studies document successful clinical trials showcasing significant therapeutic effects in treating urinary tract infections, gastrointestinal tract infections, and respiratory tract infections, emphasizing the compounds' utility in combating bacterial pathogens (Eckstein, Etzel, & Wesenberg, 1976; Etzel & Wesenberg, 1976).

Enzyme Inhibition and Molecular Docking

Sulfonamide derivatives have been shown to inhibit various enzymes effectively, such as cholesterol esterase and tyrosinase, with potential therapeutic applications in managing conditions like hypercholesterolemia and hyperpigmentation. The studies include synthesis, characterization, and enzyme inhibition assays, complemented by molecular docking studies to understand the binding interactions and mechanisms underlying the inhibitory effects (Alyar et al., 2019).

Antioxidant and Anticancer Properties

Some synthesized sulfonamide derivatives exhibit significant antioxidant and anticancer activities, suggesting their potential as therapeutic agents in managing oxidative stress-related diseases and various cancers. These compounds have been tested in vitro against selected bacterial and fungal strains, showing promising results in free radical scavenging activity and inhibitory effects on cancer cell lines (Badgujar, More, & Meshram, 2017).

Mecanismo De Acción

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . These are crucial structures in the cell, playing a significant role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

The compound interacts with its targets, the microtubules, by modulating their assembly . This modulation can occur through the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction leads to a blockade in mitosis, causing cell cycle arrest and inducing apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis . By interacting with the microtubules, it disrupts the normal cell cycle, leading to cell cycle arrest at the S phase . This disruption can trigger programmed cell death or apoptosis .

Result of Action

The compound’s action results in significant molecular and cellular effects. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to their elimination .

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S/c18-27(23,24)13-4-1-11(2-5-13)7-8-19-16(21)17(22)20-12-3-6-14-15(9-12)26-10-25-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22)(H2,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMOWMUZMWFFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)

![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

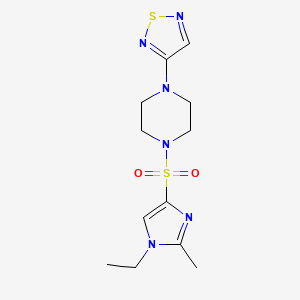

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)

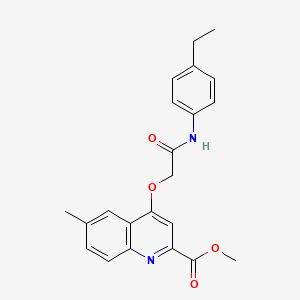

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)

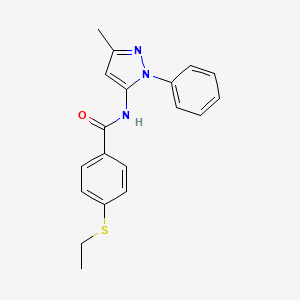

![3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid](/img/structure/B2818751.png)

![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2818752.png)